3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol
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Overview
Description
3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol is an organic compound belonging to the class of nitroquinolines and derivatives. It features a nitro group attached to a quinoline moiety, which is further linked to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol typically involves the nitration of quinoline derivatives followed by amination and subsequent attachment of the propanol chain. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve halogenating agents or nucleophiles .
Major Products Formed
The major products formed from these reactions include aminoquinoline derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .
Scientific Research Applications
3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the quinoline moiety can interact with DNA and proteins, leading to various biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Nitroxoline: A urinary antibacterial agent with a similar quinoline structure.
Aminoquinoline derivatives: Compounds with similar biological activities and chemical properties.
Uniqueness
3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol is unique due to its specific combination of a nitroquinoline moiety and a propanol chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(5-nitroquinolin-8-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-8-2-7-13-10-4-5-11(15(17)18)9-3-1-6-14-12(9)10/h1,3-6,13,16H,2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOWPOOPTZMTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCCCO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369609 |
Source
|
Record name | 3-[(5-nitroquinolin-8-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5139-23-1 |
Source
|
Record name | 3-[(5-nitroquinolin-8-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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